
Nebracetam
Overview
Description
- It is an M1 acetylcholine receptor agonist in rats.
- Although human trials have not yet been conducted, it is believed to act as a nootropic , similar to other racetam drugs .
Nebracetam: is a member of the racetam class of compounds.
Preparation Methods
- Nebracetam can be synthesized using a chemoenzymatic method reported in 2008 .
- Unfortunately, specific synthetic routes and reaction conditions are not widely documented.
Chemical Reactions Analysis
- Nebracetam likely undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions for these reactions remain unspecified.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- Nebracetam’s applications span several fields:
Chemistry: Its potential as a nootropic compound.
Biology: Effects on neurotransmitters and cellular processes.
Medicine: Investigate its therapeutic properties.
Industry: Explore industrial uses (details are scarce).
Mechanism of Action
- Nebracetam’s effects likely involve M1-muscarinic receptors .
- The exact molecular targets and pathways remain to be fully elucidated.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are limited.
- Nebracetam’s uniqueness lies in its specific receptor agonism and potential nootropic properties.
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAFGJGYCUMTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-35-1 (fumarate) | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00869598 | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-34-0 | |
| Record name | Nebracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nebracetam?
A1: this compound appears to act primarily as an agonist for M1-muscarinic acetylcholine receptors. [, ] This interaction leads to a cascade of downstream effects, primarily involving intracellular calcium ion (Ca2+) mobilization.
Q2: How does this compound's interaction with M1 receptors affect intracellular calcium levels?
A2: this compound binding to M1 receptors stimulates the production of 1,4,5-inositol trisphosphate (IP3), a secondary messenger molecule. IP3, in turn, triggers the release of Ca2+ from intracellular stores, leading to a rise in intracellular Ca2+ concentration ([Ca2+]i). This increase in [Ca2+]i is thought to be involved in various neuronal processes, including synaptic plasticity and neurotransmission. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H16N2O2 and a molecular weight of 216.28 g/mol. [, , ]
Q4: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data from the provided research papers is limited, the synthesis and characterization of this compound often involve techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). [, , ] These methods help confirm the compound's identity and purity.
Q5: How does this compound distribute in the body?
A7: Research indicates that this compound can cross the blood-brain barrier, as evidenced by its detection in the cerebrospinal fluid (CSF) of patients administered the drug. [] The mean CSF concentration was found to be approximately 19% of the plasma concentration. []
Q6: What is known about this compound's metabolism and excretion?
A6: The provided research doesn't offer detailed information about this compound's metabolic pathways or excretion routes. Further investigation is needed to elucidate these aspects of its pharmacokinetic profile.
Q7: What in vitro models have been used to study the effects of this compound?
A9: Several in vitro studies have employed rat brain slices, cultured rat cerebellar granule cells, and human leukemic T cells (Jurkat cells) to investigate the effects of this compound on neuronal function and intracellular signaling. [, , , , ]
Q8: What are the key findings from in vivo studies on this compound's efficacy?
A10: In vivo studies in rodent models have demonstrated that this compound can ameliorate cognitive impairment induced by scopolamine, cerebral ischemia, and delta-9-tetrahydrocannabinol. [, , ] These findings suggest potential therapeutic benefits in conditions involving cognitive dysfunction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
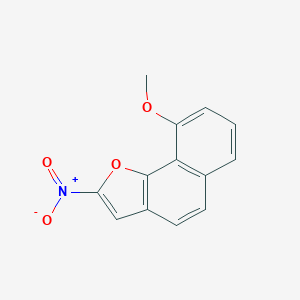
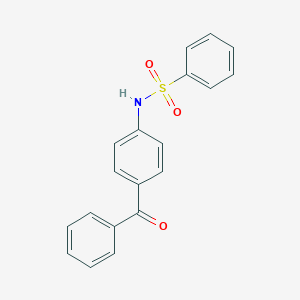
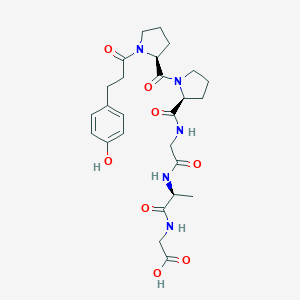
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
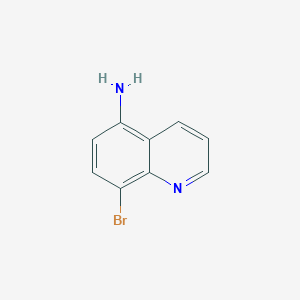
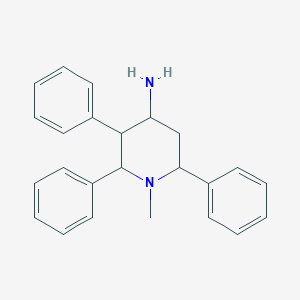
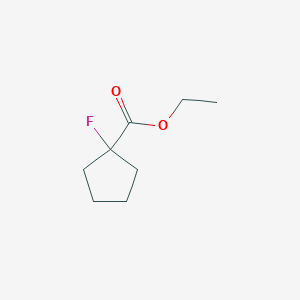

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
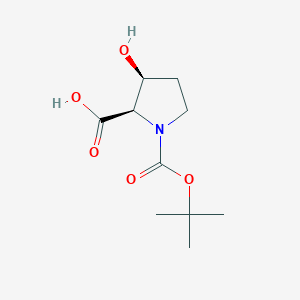
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
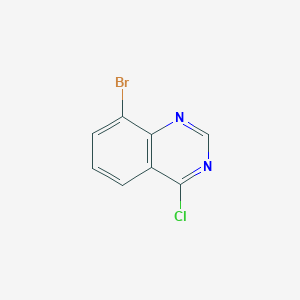
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

